molecular formula C13H12O4S B1649888 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- CAS No. 107065-85-0

1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]-

Cat. No.: B1649888
CAS No.: 107065-85-0
M. Wt: 264.3 g/mol
InChI Key: OGIVREKRNQXGTA-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C13H12O4S and a molecular weight of 264.3 g/mol It is a derivative of 1,2-benzenediol (catechol) with a sulfonyl group attached to the 4-position of the benzene ring and a 4-methylphenyl group attached to the sulfonyl group

Preparation Methods

The synthesis of 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- typically involves the sulfonylation of 1,2-benzenediol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield benzoquinones, while reduction with NaBH4 can produce sulfinyl derivatives .

Scientific Research Applications

1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its ability to interact with biological molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound may also affect signaling pathways by interacting with receptors or other cellular components .

Comparison with Similar Compounds

1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:

    1,2-Benzenediol (Catechol): The parent compound, which lacks the sulfonyl and 4-methylphenyl groups.

    4-Methyl-1,2-Benzenediol: A derivative with a methyl group at the 4-position but without the sulfonyl group.

    4-Sulfonyl-1,2-Benzenediol: A derivative with a sulfonyl group at the 4-position but without the 4-methylphenyl group.

The uniqueness of 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]- lies in the combination of the sulfonyl and 4-methylphenyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-9-2-4-10(5-3-9)18(16,17)11-6-7-12(14)13(15)8-11/h2-8,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIVREKRNQXGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358217
Record name 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107065-85-0
Record name 4-[(4-Methylphenyl)sulfonyl]-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107065-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(p-Tolylsulfonyl)benzene-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107065850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 4-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylphenyl)sulfonyl]benzene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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